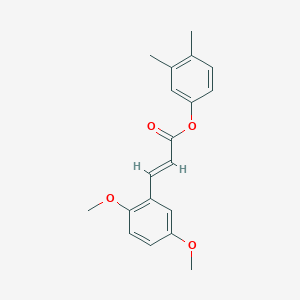

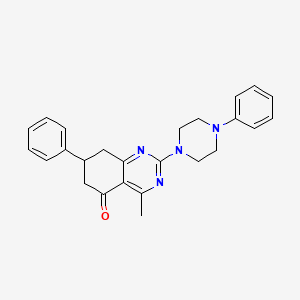

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves precursor substances such as ethyl 4,4-difluoro-4-phenoxyacetoacetate, which has been studied as a starting point for creating new heterocyclic compounds, including quinolin-2-one derivatives. These synthesis processes are crucial for introducing aryloxydifluoromethyl substituents, aiming to design biologically active heterocycles (Solodukhin et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds related to 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate often features complex arrangements, including various functional groups and heterocyclic cores. These structures are designed to facilitate specific chemical reactions and properties, aiming at enhancing their biological activity or chemical stability.

Chemical Reactions and Properties

Compounds in this category typically undergo a range of chemical reactions, including heterocyclization, which is a key step in synthesizing heterocyclic compounds. The ability to introduce aryloxydifluoromethyl substituents through these reactions is significant for the development of compounds with desired chemical and physical properties (Solodukhin et al., 2004).

Applications De Recherche Scientifique

Synthesis and Heterocyclic Compounds

Ethyl 4,4-difluoro-4-phenoxyacetoacetate has been investigated as a precursor for new heterocyclic compounds. Research has shown that derivatives such as 6-hydroxypyrimidine, 1,3-dihydro-1,5-benzodiazepin-2-one, quinolin-2-one, and 6-hydroxypyrazolo[3,4-b]pyridine containing phenoxydifluoromethyl groups can be synthesized. These findings are significant for the design of biologically active heterocycles, highlighting the potential of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate derivatives in medicinal chemistry and drug development (Solodukhin et al., 2004).

Spin Interaction in Zinc Complexes

The study of Schiff and Mannich bases, including derivatives related to 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate, has provided insights into spin interaction within zinc complexes. These complexes, characterized by X-ray diffraction, demonstrate significant spin interaction phenomena, which are essential for understanding the electronic properties of metal-organic frameworks and their potential applications in catalysis, magnetic materials, and sensors (Orio et al., 2010).

Photophysical Properties and Sensing Applications

A novel study on the fluorescence sensing properties of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate derivatives for metal ions showcases the compound's potential in developing sensitive and selective chemosensors. The research focuses on the design and synthesis of compounds that can detect metal ions such as Zn2+ through fluorescence enhancement, demonstrating the utility of such derivatives in environmental monitoring and biomedical diagnostics (Hazra et al., 2018).

Antioxidant Activity and Biological Applications

Compounds derived from 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate have been explored for their antioxidant activities. The design and synthesis of quinoxalin-2(1H)-one-based aldose reductase inhibitors demonstrate not only potent inhibition of the enzyme but also significant antioxidant activity. These multifunctional inhibitors highlight the compound's role in combating oxidative stress-related diseases, including diabetic complications (Qin et al., 2015).

Propriétés

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-14-12-20(2,3)21-18-10-9-16(11-17(14)18)24-19(22)13-23-15-7-5-4-6-8-15/h4-12,21H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUHLYUWVGPJPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC=CC=C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenoxyacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)

![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)

![ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)

![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)